3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the molecular formula C14H11Cl2N and a CAS number of 13080-74-5. It is a derivative of dibenzoazepine, characterized by the presence of two chlorine atoms attached to its benzene rings and a seven-membered nitrogen-containing azepine ring. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications due to its unique structural properties and potential biological activities.
The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves chlorination reactions of dibenzoazepine derivatives. One common method includes:
In an industrial context, large-scale production may utilize continuous flow reactors for chlorination. These reactors provide precise control over reaction conditions (temperature, pressure, and reactant concentrations), which are crucial for achieving high yields and purity of the final product. The synthesized compound is typically purified through crystallization or distillation techniques to remove any impurities.
The molecular structure of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine features:
The compound's molecular weight is approximately 270.15 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools.
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize new derivatives with desired properties.
The mechanism of action for 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and impacting neurotransmitter metabolism.
For example, it can inhibit certain enzymes involved in neurotransmitter pathways, leading to altered levels of neurotransmitters in the central nervous system. This modulation is crucial for exploring its potential therapeutic applications in treating neurological disorders.
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.
The physical properties of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine include:
The chemical properties include:
Relevant analyses should be conducted to determine these properties accurately.
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine has several applications in scientific research:
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine belongs to the dibenzoazepine class of heterocyclic compounds, characterized by a central seven-membered azepine ring fused to two benzene rings at the [b,f] positions. The systematic IUPAC name explicitly defines the chlorine substituents at positions 3 and 7 on the aromatic rings and the saturation state of the azepine ring (10,11-dihydro) [8]. This structural designation distinguishes it from fully aromatic derivatives like 5H-dibenzo[b,f]azepine (iminostilbene), where the 10,11-positions feature a double bond [8] [10].
Table 1: Nomenclature and Identification Data
Property | Value | Reference |
---|---|---|
IUPAC Name | 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine | [1] [4] |
CAS Registry Number | 13080-74-5 | [1] [4] |
Molecular Formula | C₁₄H₁₁Cl₂N | [1] [5] |
Molecular Weight | 264.15 g/mol | [1] [5] |
Common Synonyms | Iminodibenzyl derivative; 3,7-Dichloroiminostilbene | [4] [9] |
The compound’s structural classification places it within a pharmacologically significant family. The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of antidepressants (e.g., imipramine), anticonvulsants (e.g., carbamazepine derivatives), and materials science components [8]. The 10,11-dihydro variant provides a stable platform for synthesizing bioactive molecules or functional materials due to its reduced susceptibility to oxidation compared to its unsaturated counterpart [9].
The synthesis of dibenzoazepine derivatives has evolved significantly since the 19th century, with 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine emerging as a key intermediate for pharmaceuticals and complex ligands. Key milestones and patented methodologies are outlined below:
Early Cyclization Methods (1899): The foundational route to unsubstituted 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) was established by Thiele and Holzinger. This involved the acid-catalyzed cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid at elevated temperatures. While effective for the parent compound, this method posed challenges for halogenated derivatives like the 3,7-dichloro analog due to regiochemical control and harsh reaction conditions [6] [8].
Oxidative Coupling Advancements (Mid-20th Century): A critical precursor to 3,7-dichloroiminodibenzyl is 3,3'-dichloro-2,2'-dinitrobibenzyl. Early oxidative coupling methods for o-nitrotoluene derivatives suffered from low yields (~36%). A breakthrough came with Moormann, Langbehn, and Herges' optimized protocol using tert-butoxide and bromine in tetrahydrofuran, achieving 95% yield for the dinitrobibenzyl intermediate. Subsequent reduction provided the diamine precursor essential for ring closure [8].
Catalytic Dehydrogenation Patents: While the primary route to the unsaturated 5H-dibenzo[b,f]azepine involves dehydrogenation of the dihydro compound, this step is less relevant for the saturated 3,7-dichloro derivative. However, industrial patents (e.g., US7982032B2) highlight optimized catalytic systems (e.g., iron/potassium/chromium oxides) for related dehydrogenations, underscoring the scalability challenges addressed for dibenzoazepine synthesis [3] [8].
Ring Expansion Strategies (1960s): An alternative to bibenzyl cyclization involved ring expansion of acridin-9-ylmethanols under acidic conditions (e.g., polyphosphoric acid). Bergmann and Rabinovitz first demonstrated this Wagner-Meerwein rearrangement for unsubstituted dibenzoazepines. While not directly reported for the 3,7-dichloro analog, this approach provided a complementary route to functionalized azepines from readily available acridine precursors [8].
Modern Catalytic Innovations (21st Century): Patent US7982032B2 exemplifies advances in functionalizing the dibenzoazepine core. While focusing on carboxamide derivatives, it utilizes dibenzoazepine intermediates and highlights palladium-catalyzed coupling methodologies, reflecting the broader trend toward metal-catalyzed precision synthesis for complex derivatives [3].
Table 2: Key Synthesis Milestones for Dibenzoazepine Intermediates
Year/Milestone | Methodology | Significance for 3,7-Dichloro Derivative | Reference |
---|---|---|---|
1899 (Thiele & Holzinger) | PPA cyclization of 2,2'-diaminobibenzyl | Foundation for dihydrodibenzoazepine synthesis; adapted for halogenated analogs | [6] [8] |
1960 (Bergmann) | Acridinylmethanol ring expansion | Alternative route avoiding bibenzyl coupling; potential for halogenated acridines | [8] |
1987 (Patent) | Metal-porphyrin catalyzed nitroarene coupling | Improved yield/selectivity for dinitrobibenzyl precursors | [8] |
2008 (US7982032B2) | Alkali-metal methoxide mediated carboxamide formation | Showcases functionalization of dibenzoazepine core | [3] |
2010s (Optimized coupling) | t-BuOK/Br₂ mediated o-nitrotoluene coupling | ~95% yield for dinitrobibenzyl precursors; critical for symmetric dichloro synthesis | [8] |
Industrial production of 3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine leverages the bibenzyl route due to scalability. Key suppliers (e.g., Simson Pharma, Sigma-Aldrich/Ambeed) provide the compound at 97% purity, characterized by CAS No. 13080-74-5, with strict storage protocols (2–8°C, sealed, dark) to preserve stability [1] [4] [5]. Its primary application remains as a precursor for pharmaceuticals like clomipramine and novel catalysts or materials, driven by the synthetic accessibility refined through decades of patented innovations [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: